molecular formula C18H15N5 B8356270 [4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine

[4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine

Cat. No. B8356270
M. Wt: 301.3 g/mol
InChI Key: OGYQILGRPOUUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine is a useful research compound. Its molecular formula is C18H15N5 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(1H-pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H15N5/c1-12-4-2-3-5-15(12)22-18-20-9-7-17(23-18)14-11-21-16-6-8-19-10-13(14)16/h2-11,21H,1H3,(H,20,22,23)

InChI Key

OGYQILGRPOUUSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC=CC(=N2)C3=CNC4=C3C=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

173 mg (1.25 mmol) of potassium carbonate are added to a solution of 171 mg (0.50 mmol) of tert-butyl 3-(3-trimethylsilylpropynoyl)pyrrolo[3,2-c]pyridine-1-carboxylate and 265 mg (1.25 mmol) of 2-methylphenylguanidinium nitrate (prepared by the method of J. L. Hughes et al., J. Med. Chem. 1975, 18, 1077-1088) in 2.5 ml of ethylene glycol monomethyl ether, and the mixture is heated at the boil for 18 hours. After cooling, the reaction mixture is partitioned between water and dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent, giving [4-(1H-pyrrolo-[3,2-c]pyridin-3-yl)pyrimidin-2-yl]-o-tolyl-amine (“A6”) as beige crystals; ESI 303;
Quantity
173 mg
Type
reactant
Reaction Step One
Name
tert-butyl 3-(3-trimethylsilylpropynoyl)pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
171 mg
Type
reactant
Reaction Step One
Name
2-methylphenylguanidinium nitrate
Quantity
265 mg
Type
reactant
Reaction Step One

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